Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity).
D-Tetrahydropalmatine is a natural product found in Corydalis solida, Stephania lincangensis, and other organisms with data available.
Rotundine
CAS No.: 483-14-7
Cat. No.: VC21348457
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 483-14-7 |
---|---|
Molecular Formula | C21H25NO4 |
Molecular Weight | 355.4 g/mol |
IUPAC Name | (13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
Standard InChI | InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 |
Standard InChI Key | AEQDJSLRWYMAQI-QGZVFWFLSA-N |
Isomeric SMILES | COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC |
SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC |
Canonical SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC |
Chemical Properties and Structure
Molecular Composition and Classification
Rotundine belongs to the tetrahydroprotoberberine (THPB) class of diisoquinoline alkaloids. Its chemical formula is C₂₁H₂₅NO₄ with a molecular weight of 355.434 g/mol . The systematic IUPAC name for the levo isomer (l-THP) is (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline .
Physical Properties
Table 1: Physical and Chemical Properties of Rotundine
Property | Value |
---|---|
Chemical Formula | C₂₁H₂₅NO₄ |
Molecular Weight | 355.434 g/mol |
Chemical Class | Isoquinoline alkaloid, Tetrahydroprotoberberine |
Physical Form | Crystalline solid |
Structure Type | Diisoquinoline |
Chirality | Exists as levo (l-THP) and dextro (d-THP) isomers |
The stereochemistry of rotundine is particularly significant as the levo isomer (l-THP) possesses distinct pharmacological properties that contribute to the therapeutic effects observed in clinical applications. In contrast, the dextro isomer demonstrates different pharmacological actions, including depletion of monoamines, which may contribute to the toxicology profile when both isomers are present in preparations or racemic mixtures .
Pharmacological Properties
Receptor Interactions
Rotundine demonstrates a complex pharmacological profile characterized by interactions with multiple neurotransmitter systems. The levo-isomer (l-THP) exhibits antagonistic activity at dopamine D1 and D2 receptors while also interacting with dopamine D3 receptors, alpha-adrenergic receptors, and serotonin receptors . This diverse receptor binding profile underlies the compound's wide range of physiological effects and therapeutic applications.
Table 2: Receptor Binding Profile of l-THP (Rotundine)
Receptor Type | Interaction Type | Functional Outcome |
---|---|---|
Dopamine D1 | Antagonist | Reduced dopaminergic transmission |
Dopamine D2 | Antagonist | Reduced dopaminergic transmission |
Dopamine D3 | Modulator | Regulation of reward pathways |
Alpha-adrenergic | Modulator | Cardiovascular effects |
Serotonergic | Modulator | Regulation of mood and anxiety |
Metabolism
Pharmacodynamic Effects
Neurological Effects
Rotundine acts as a potent muscle relaxant and has been widely employed in China as a sedative agent . Its relaxant properties stem from its ability to block voltage-activated L-type calcium channels and potassium channels . The inhibitory effects on dopaminergic transmission underlie many of the neurological effects, including sedation and potential anti-addiction properties.
Cardiovascular Effects
Research indicates that rotundine may be beneficial in the treatment of heart disease . The cardiovascular effects are likely mediated through the compound's interactions with calcium channels and alpha-adrenergic receptors, which play crucial roles in regulating vascular tone and cardiac function.
Hepatoprotective Effects
Studies suggest potential benefits of rotundine in addressing liver damage . While the exact mechanisms underlying these hepatoprotective effects remain to be fully elucidated, they may involve anti-inflammatory actions and modulation of oxidative stress pathways.
Therapeutic Applications
Analgesic Properties
One of the primary clinical applications of rotundine has been as an analgesic agent. The compound demonstrates effectiveness in pain management, which has led to its widespread use in China for this purpose . The analgesic effects are likely mediated through multiple mechanisms, including modulation of dopaminergic pathways and potential interactions with other pain-processing systems.
Molecular Mechanisms of Anti-Cancer Effects
Differential Gene Expression
High-throughput sequencing analysis has revealed that rotundine treatment significantly alters gene expression patterns in colorectal cancer cells. Compared to control groups, rotundine treatment resulted in 385 differentially expressed genes (DEGs) in SW480 cells, including 85 up-regulated and 300 down-regulated genes .
Signaling Pathway Modulation
Functional enrichment analysis of the differentially expressed genes identified the Hippo signaling pathway as a key regulatory mechanism affected by rotundine treatment . The Hippo pathway plays crucial roles in regulating cell proliferation, apoptosis, and organ size control, suggesting that rotundine's anti-cancer effects may be mediated, at least in part, through modulation of this signaling cascade.
Prognostic Significance
Of the 385 DEGs identified, 16 were found to be significantly associated with poorer prognosis in colorectal adenocarcinoma (COAD) . This finding suggests that rotundine may target genes that play important roles in cancer progression and patient outcomes, highlighting its potential significance as a therapeutic agent or lead compound for colorectal cancer treatment.
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